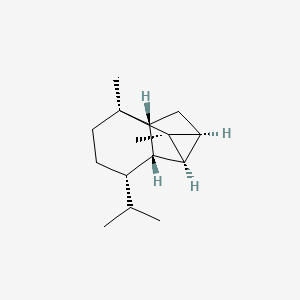

(+)-Cyclosativene

Description

Overview of Sesquiterpenoid Classifications and Structural Diversity

Sesquiterpenoids are a class of naturally occurring organic compounds composed of three isoprene (B109036) units, resulting in a 15-carbon backbone. benthamdirect.com These compounds exhibit remarkable chemical diversity and can be broadly categorized based on their carbon skeleton structures into acyclic, monocyclic, bicyclic, and tricyclic systems. nih.gov Further classifications can be made based on the degree of oxidation, leading to sesquiterpene alcohols, aldehydes, and lactones. nih.gov

The structural diversity of sesquiterpenoids is vast, with thousands of distinct structures identified. researchgate.net This diversity arises from various modifications and rearrangements of the basic C15 backbone, including different spatial configurations, the presence of functional groups like hydroxyls, carbonyls, and glycosyls, as well as double bonds and epoxy groups. benthamdirect.comnih.gov Some of the major skeletal types of sesquiterpenoids include bisabolane, germacrane, eudesmane, and guaianolide, among others. researchgate.netnih.gov This immense structural variety contributes to the wide range of biological activities exhibited by this class of compounds. benthamdirect.comresearchgate.net

The following table provides an overview of major sesquiterpenoid classifications based on their skeletal structure:

| Classification | Description | Example(s) |

| Acyclic | Open-chain carbon skeleton | Farnesol |

| Monocyclic | Contains one ring in the carbon skeleton | Bisabolane, Germacrane |

| Bicyclic | Contains two rings in the carbon skeleton | Eudesmane, Cadinane |

| Tricyclic | Contains three rings in the carbon skeleton | Cedrane, Thujopsane |

| Sesquiterpene Lactones | Characterized by a lactone ring | Guaianolide, Eudesmanolide |

Significance of Natural Products Research in Organic and Biological Chemistry

Natural products, which are chemical compounds produced by living organisms, have historically been a cornerstone in the development of organic chemistry and have played a pivotal role in drug discovery. wou.edurroij.com The immense structural diversity and unique biological activities of natural products, shaped by evolutionary processes, far exceed what can be typically designed in a laboratory setting. wou.edunih.gov This makes them a rich source of novel molecular scaffolds and pharmacologically active agents. rroij.comnih.gov

In organic chemistry, natural products present formidable challenges for total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials. openaccessjournals.comhilarispublisher.com The pursuit of synthesizing these intricate structures has driven the development of new synthetic methodologies and a deeper understanding of chemical reactivity. openaccessjournals.com The ability to synthesize natural products not only provides access to larger quantities for biological study but also allows for the creation of analogs with potentially improved properties. rroij.comhilarispublisher.com

From a biological and medicinal chemistry perspective, natural products are often used as starting points for drug discovery. wou.edurroij.com They can serve as probes to investigate complex biological pathways and have provided the basis for numerous therapeutic agents. nih.govhilarispublisher.com The study of natural products continues to be a dynamic field, with ongoing efforts to isolate, characterize, and synthesize novel compounds with potential applications in medicine and other areas. openaccessjournals.comhilarispublisher.com

Historical Context of (+)-Cyclosativene Discovery and Early Investigations

This compound is a tricyclic sesquiterpene with the chemical formula C15H24. nist.gov Its discovery and the subsequent investigations into its structure and synthesis are part of the broader exploration of sesquiterpenoid chemistry. Early research focused on the isolation and structural elucidation of sesquiterpenes from various plant sources.

The total synthesis of the racemic form (dl-cyclosativene) was a significant achievement in the field of organic synthesis. One notable synthesis was accomplished by S. W. Baldwin and J. C. Tomesch, which involved cationic olefinic and acetylenic cyclizations. acs.orgacs.org Their work provided a route to the complex, cage-like structure of the cyclosativene skeleton. acs.org Another approach to the synthesis of cyclosativene was reported by Denis Heissler and Jean-Jacques Riehl. acs.org

These early synthetic efforts were crucial for confirming the structure of cyclosativene and for developing new synthetic strategies applicable to other complex natural products. The challenges presented by the molecule's intricate tricyclic framework spurred innovation in synthetic organic chemistry.

The following table outlines key milestones in the early investigation of cyclosativene:

| Year | Milestone | Key Researchers/Contributors |

| 1968 | Isolation and structural elucidation of related sesquiterpenes laid the groundwork for identifying cyclosativene. | L. Smedman, E. Zavarin |

| 1980 | Report on the total synthesis of dl-cyclosativene. acs.org | S. W. Baldwin, J. C. Tomesch |

| 1980 | Alternative synthetic route to cyclosativene published. acs.org | Denis Heissler, Jean-Jacques Riehl |

Properties

IUPAC Name |

(1S,2S,3R,4S,6R,7R,8S)-1,2-dimethyl-8-propan-2-yltetracyclo[4.4.0.02,4.03,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-8(2)9-5-6-14(3)10-7-11-13(12(9)10)15(11,14)4/h8-13H,5-7H2,1-4H3/t9-,10+,11-,12+,13-,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWACJDEQIZTPR-YIZGKYRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C4C2(C4C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@H]4[C@@]2([C@H]4C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution of + Cyclosativene

Isolation from Plant Sources and Ecological Contexts

The isolation and identification of (+)-Cyclosativene from diverse plant sources have provided insights into its presence and potential ecological functions. These findings highlight its role as a component of plant volatile profiles, contributing to interactions such as pollinator attraction or defense mechanisms.

Identification in Essential Oil Compositions of Various Plant Species

Beyond conifers, this compound is a recognized component in the essential oils of several other plant species, often contributing to their characteristic aromas and ecological interactions.

In the Ophrys sphegodes orchid, this compound has been identified as a component of its floral scent researchgate.net. It is considered a minor constituent within the essential oil composition of these orchids, typically ranging from 2.47% to 6.38% benchchem.com. In the context of pollinator attraction, which is a critical ecological interaction for sexually deceptive orchids like Ophrys sphegodes, this compound contributes to the complex blend of volatile compounds that mimic female insects to attract male pollinators benchchem.com, nih.gov.

This compound has also been identified in teak wood (Tectona grandis) benchchem.com. Studies suggest that its presence in teak may play a role in deterring wood-boring insects, such as the coffee white stem borer (CWSB) benchchem.com, frontiersin.org. While teak wood contains various volatile compounds, the presence of this compound, along with other compounds like (E)-α-bergamotene, has been noted in contexts where teak was less preferred by certain beetle species, potentially indicating a defensive function frontiersin.org.

The essential oil composition of Centaurea cineraria (Asteraceae) also includes this compound researchgate.net, pherobase.com. In this species, it has been noted as a dominant component in the essential oil, alongside other tetracyclic sesquiterpenes nih.gov. Research has explored the effects of this compound from Centaurea cineraria on neuronal and neuroblastoma cell lines, indicating its potential biological activity nih.gov.

This compound is a significant constituent of the essential oil derived from the stem bark of Croton oblongifolius (Euphorbiaceae), where it has been quantified at 5.1% nih.gov, researchgate.net, researchgate.net, herbal-organic.com. This plant is traditionally used in medicine, and its essential oil, containing this compound, has demonstrated antibacterial activity, particularly against Propionibacterium acnes nih.gov, researchgate.net. Furthermore, Croton oblongifolius has been investigated for its potential allelopathic properties, suggesting that compounds like this compound might contribute to plant-environment interactions researchgate.net, researchgate.net.

Luculia pinceana (Rubiaceae Hook.)

In the floral volatile emissions of Luculia pinceana, this compound has been detected at various developmental stages. During the bud stage, its relative content was reported as 4.96% mdpi.com. In the full-flowering stage, this compound constituted approximately 2.07% of the total volatile compounds mdpi.com. It is also listed among the characteristic compounds found in Luculia species, contributing to their fragrance sciprofiles.commdpi.com.

Psidium guajava L. (Guava)

The essential oil derived from the leaves of Psidium guajava (Guava) has been analyzed for its chemical composition. This compound has been identified as a constituent in the leaf essential oil of Psidium guajava, with reported relative amounts of 0.32% researchgate.net.

Centella asiatica L. (Pennywort)

Centella asiatica, commonly known as Pennywort, also contains this compound within its volatile profile. Studies analyzing the volatile compounds of Centella asiatica have identified this compound with a relative content of 2.3% gla.ac.uk and 0.09% zu.edu.pk.

Erythrophleum tristis

Information regarding the presence of this compound in Erythrophleum tristis is not available in the reviewed literature.

Occurrence in Other Botanical Organisms

Picea glehnii : this compound has been noted in studies investigating the volatile terpenes of Picea glehnii (Sakhalin Spruce) bark taylorfrancis.com. In related Picea species, such as Picea abies, cyclosativene has been identified as a volatile compound, with a relative amount of 0.33% researchgate.net.

Zea mays (Maize): this compound is present in the volatile emissions of Zea mays (Maize) plants biorxiv.org. Specifically, it has been detected in tropical maize hybrids and is part of the induced volatile blend released by maize plants in response to herbivory conicet.gov.arresearchgate.net. It is also used as a standard compound in research analyzing maize volatiles up.ac.zaembrapa.br.

Role in Plant Volatiles and Interspecies Ecological Interactions

This compound is recognized as a component of plant volatiles that mediates ecological interactions. It is found in the volatile profiles of organisms like Ophrys sphegodes orchids and teak wood, where it contributes to ecological signaling benchchem.com. In certain plant species, such as Centaurea solstitialis and Centaurea cyanus, the synthesis of sesquiterpenes including cyclosativene attracts specific insects like the weevil Ceratapion basicorne, suggesting a role in attracting beneficial organisms or pollinators scirp.org. The emission of volatile organic compounds (VOCs), including cyclosativene, can also facilitate communication between neighboring plants, potentially priming their defenses when under attack scirp.orgresearchgate.net. Furthermore, its presence in herbivore-induced volatile blends in maize indicates a role in plant responses to herbivory conicet.gov.arresearchgate.net.

Production as a Plant Stress Metabolite

This compound can be produced or its emission altered by plants in response to environmental stressors and biotic interactions. Its concentration can vary with plant developmental stages benchchem.com. The detection of cyclosativene in herbivore-induced volatile emissions from Zea mays suggests its production as a defense mechanism against herbivory conicet.gov.arresearchgate.net. Additionally, as a precursor to certain plant toxins like helminthosporol, it may play a role in the plant's defense against pathogens plos.org. Plants generally produce a diverse array of secondary metabolites, including terpenes like cyclosativene, to cope with various stresses, such as pathogen attack or herbivory researchgate.net.

Compound Identification Table

Biosynthesis of + Cyclosativene

Origin from Common Sesquiterpene Precursors

Like all sesquiterpenes, (+)-cyclosativene originates from fundamental building blocks that are common to a vast array of natural products. The assembly of its carbon skeleton follows a well-established biosynthetic route.

Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is the direct and universal precursor for the biosynthesis of all sesquiterpenes, including this compound. wikipedia.orgresearchgate.net FPP is formed through the sequential condensation of C5 isoprene (B109036) units. researchgate.netnih.gov The biosynthesis of this compound is specifically initiated by the conversion of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases. researchgate.netnih.gov Computational studies and biochemical analyses have confirmed that the cyclization cascade leading to cyclosativene begins with the ionization of FPP. researchgate.netnih.gov

FPP itself is a product of the isoprenoid biosynthesis pathway. This pathway begins with the synthesis of two simple C5 isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov These C5 units are considered the universal precursors for all isoprenoids. nih.gov The synthesis of IPP and DMAPP can occur via two distinct routes in nature: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov

Farnesyl pyrophosphate synthase then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 compound, FPP. wikipedia.orgnih.gov

Table 1: Key Intermediates in this compound Biosynthesis

| Compound Name | Abbreviation | Chemical Formula | Role in Pathway |

| Isopentenyl Pyrophosphate | IPP | C₅H₁₂O₇P₂ | Basic C5 building block. nih.govnih.gov |

| Dimethylallyl Pyrophosphate | DMAPP | C₅H₁₂O₇P₂ | Initial C5 building block for condensation. nih.govnih.gov |

| Farnesyl Pyrophosphate | FPP | C₁₅H₂₈O₇P₂ | Direct C15 precursor for sesquiterpene synthesis. wikipedia.orgresearchgate.net |

Enzymatic Catalysis and Terpene Synthase Activity

The transformation of the linear FPP molecule into the intricate cyclic structure of this compound is not a spontaneous event but is orchestrated by highly specific enzymes.

The crucial cyclization reaction is catalyzed by enzymes known as sesquiterpene synthases (STSs), a subset of the broader terpene synthase (TPS) family. nih.govbioinformatics.nlnih.gov These enzymes are responsible for generating the immense structural diversity found among sesquiterpenes by controlling the complex cyclization and rearrangement cascades of the farnesyl cation derived from FPP. researchgate.netbioinformatics.nl A single STS can often produce multiple products from the FPP substrate. nih.gov The formation of this compound is the result of such an STS-catalyzed reaction. researchgate.net

The catalytic cycle begins with the binding of FPP within the active site of the sesquiterpene synthase. The enzyme facilitates the removal of the diphosphate (B83284) group from FPP, a process that generates a reactive farnesyl carbocation. bioinformatics.nl This initial ionization is the first committed step in the cyclization cascade. Following ionization, the flexible carbocation is folded into a specific conformation within the enzyme's active site, which then directs a series of intramolecular cyclizations. bioinformatics.nl The process is a classic example of the complex carbocation chemistry mediated by terpene synthases. nih.gov

Carbocationic Rearrangement Cascades in Biosynthesis

The formation of the final this compound skeleton is achieved through a sophisticated cascade of carbocationic rearrangements following the initial cyclization of the farnesyl cation. Computational studies using quantum chemical calculations have been instrumental in elucidating the plausible pathways for these complex transformations. researchgate.netnih.gov

Research indicates that this compound, along with other related sesquiterpenes like sativene (B1246779), α-ylangene, and β-ylangene, likely arise from a common bicyclic carbocationic intermediate. nih.gov After the initial cyclization, the intermediate undergoes a series of subsequent rearrangements, including hydride and methyl shifts, to navigate a complex potential energy surface. researchgate.netnih.gov These intricate rearrangement cascades ultimately lead to the thermodynamically stable tricyclic structure of this compound. The potential energy profiles computed for these pathways are notably flat, suggesting that once the initial ionization of FPP occurs, the subsequent cascade of rearrangements may require minimal enzymatic intervention to proceed to the final product. nih.gov

Initial Cyclization Events

The biosynthetic journey to this compound is initiated by the ionization of farnesyl pyrophosphate (FPP), where the pyrophosphate group departs, generating a farnesyl cation. d-nb.info This is a critical first step for many terpene cyclases. nih.gov Following this activation, the first key cyclization event occurs. The C10=C11 double bond of the farnesyl cation attacks the C1 position, leading to a 1,10-cyclization. d-nb.info This intramolecular reaction results in the formation of a ten-membered ring, a foundational structure in the biosynthesis of many sesquiterpenes. beilstein-journals.orgd-nb.info

Postulated Key Carbocationic Intermediates (e.g., Germacradienyl Cation)

Following the initial 1,10-cyclization of the farnesyl cation, a key carbocationic intermediate is formed: the (E,E)-germacradienyl cation. d-nb.info This intermediate is a central branching point in the biosynthesis of numerous 1,10-cyclized sesquiterpenes. d-nb.info From this germacradienyl cation, the pathway toward this compound proceeds through further rearrangements. While deprotonation of the (E,E)-germacradienyl cation can lead to the neutral compound germacrene A, which is itself a precursor to many other sesquiterpenes, the pathway to this compound involves subsequent intramolecular cyclizations and rearrangements of the cationic intermediates. d-nb.inforesearchgate.net Theoretical studies suggest that the entire cascade from the farnesyl cation to more complex structures can occur on a very flat potential energy surface, implying that once initiated, the reaction cascade can proceed with minimal enzymatic intervention. nih.gov

Stereochemical Evolution During Rearrangements

The stereochemistry of a molecule is crucial to its biological function and physical properties. researchgate.net In the biosynthesis of this compound, the spatial arrangement of atoms is meticulously controlled throughout the rearrangement cascade. The initial folding of FPP within the enzyme's active site dictates the stereochemical outcome of the first cyclization. As the molecule progresses through various carbocationic intermediates, a series of hydride and alkyl shifts occur. Each of these shifts must happen with a specific orientation to guide the molecule towards the correct stereoisomer of this compound. The construction of the intricate and stereochemically defined framework of this compound is a testament to the precise control exerted by the terpene synthase enzyme. researchgate.net Computational studies have been instrumental in exploring the different possible stereochemical pathways and understanding how the final, specific stereoisomer of this compound is formed. researchgate.net

Computational and Theoretical Investigations of Biosynthetic Pathways

The transient and complex nature of carbocationic intermediates in terpene biosynthesis makes their direct experimental observation challenging. Computational and theoretical chemistry have therefore become indispensable tools for elucidating the mechanistic details of these reaction cascades. nih.gov

Gas-Phase Quantum Chemical Calculations of Carbocationic Pathways

Gas-phase quantum chemical calculations have been employed to model the carbocationic rearrangement pathways leading to this compound. nih.govresearchgate.net These calculations are performed in a vacuum, which approximates the nonpolar environment of an enzyme's active site. nih.gov By simulating the reactions in the absence of solvent effects, researchers can focus on the intrinsic reactivity of the carbocations themselves. nih.gov These theoretical studies have successfully mapped out viable reaction pathways from FPP to this compound, comparing them with previously proposed mechanisms and exploring alternative stereochemical and rearrangement possibilities. researchgate.netacs.org The findings from these gas-phase calculations provide a foundational understanding of the energetic landscape of the biosynthetic pathway. rsc.org

Analysis of Potential Energy Profiles and Reaction Barriers

A key output of computational studies is the generation of potential energy profiles for the entire reaction pathway. researchgate.net These profiles map the energy of the system as it progresses from reactants to products, highlighting the energies of all intermediates and the transition states that connect them. researchgate.net For the biosynthesis of this compound, the analysis of these profiles has revealed that the pathway is characterized by a relatively flat energy landscape following the initial ionization of FPP. nih.gov This suggests that the subsequent rearrangements proceed with low activation barriers, allowing the cascade to occur rapidly and efficiently. nih.gov The table below summarizes key energetic features of a proposed biosynthetic pathway.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Initial Reactant | Farnesyl Pyrophosphate (FPP) | 0.0 |

| Ionization | Farnesyl Cation + PPi | High energy input |

| 1,10-Cyclization | (E,E)-Germacradienyl Cation | Lower energy intermediate |

| Rearrangements | Subsequent Cationic Intermediates | Various low energy states |

| Final Product | This compound | Thermodynamically stable |

Note: The relative energies are illustrative and derived from the general findings of computational studies indicating a thermodynamically favorable cascade.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful and widely used method for gaining deep mechanistic insights into complex chemical reactions, including those in biosynthesis. researchgate.netmdpi.comresearchgate.net DFT calculations allow for the accurate determination of the electronic structure and energies of molecules, providing a detailed picture of bond-forming and bond-breaking processes. researchgate.net In the study of this compound biosynthesis, DFT has been used to refine the geometries of intermediates and transition states and to calculate their relative energies with high accuracy. researchgate.net These calculations have helped to confirm the feasibility of proposed mechanistic steps and, in some cases, to identify more favorable alternative pathways. researchgate.netpku.edu.cn The insights from DFT have been crucial in building a detailed and scientifically robust model of how this compound is assembled in nature. nih.govnih.gov

Implications for Minimal Enzymatic Intervention

The biosynthesis of the complex tricyclic structure of this compound from the linear precursor, farnesyl diphosphate (FPP), is a remarkable feat of natural chemical engineering. This transformation is accomplished by a single enzyme, this compound synthase. The process underscores the principle of minimal enzymatic intervention, where the enzyme's primary role is to initiate a complex series of reactions and provide a controlled environment, rather than actively catalyzing each step.

Chemical Synthesis and Transformations of + Cyclosativene

Total Synthesis Strategies

The total synthesis of (+)-cyclosativene has been a target for synthetic chemists, aiming to construct its intricate tetracyclic framework from simpler precursors. These strategies often involve multi-step sequences that meticulously build the carbon skeleton and establish the correct stereochemistry.

Stereoselective Total Synthesis Routes

Several research groups have reported stereoselective total syntheses of this compound, focusing on methods that precisely control the formation of its stereocenters. These routes are crucial for unambiguously establishing the molecule's absolute configuration and for providing access to enantiomerically pure material.

A key aspect of total synthesis is the definitive establishment of the molecule's absolute configuration. Researchers have employed stereoselective reactions and, in some cases, utilized chiral starting materials to ensure the correct stereochemistry is built into the this compound structure from the outset scispace.comtandfonline.com. The confirmation of this absolute configuration often relies on comparing synthetic products with natural samples or through spectroscopic methods and X-ray crystallography of derivatives benchchem.com. For instance, a stereoselective route has been reported that unambiguously establishes the absolute configuration of this compound tandfonline.com.

The construction of the tetracyclic system of this compound typically involves a series of carefully orchestrated reactions. These sequences often feature strategic bond formations, such as cyclization reactions, which are critical for assembling the fused ring systems. For example, one approach involves the conversion of a bicyclic dione (B5365651) into an olefinic ketone, followed by further transformations to an olefinic alcohol. This alcohol is then subjected to eliminative cyclization to form the desired sesquiterpene skeleton cdnsciencepub.com. Another strategy utilizes cationic cyclization of polyenes, mimicking biosynthetic pathways, to construct the complex carbon framework acs.orgacs.org. Key steps can include intramolecular cyclizations, Grignard reactions, and ionic hydrogenations researchgate.net.

The use of chiral pool precursors, readily available enantiomerically pure natural products, offers an efficient strategy for establishing the absolute configuration of target molecules. L-(-)-carvone has been identified as a valuable chiral starting material for the synthesis of sesquiterpenoids, including this compound researchgate.netresearchgate.netcdnsciencepub.comresearcher.life. By leveraging the inherent chirality of carvone, synthetic routes can be designed to transfer this stereochemical information to the final this compound structure, simplifying the process of achieving enantiopurity. For example, the title compound, a key intermediate for (+)-sativene and this compound, has been synthesized via an alternative route starting with (−)-carvone researchgate.net.

Formal Synthesis Approaches

Formal synthesis involves the preparation of a known intermediate that has previously been converted into the target natural product in another published synthesis. This approach allows for the confirmation of structural assignments and stereochemistry without necessarily completing the final conversion steps. A formal synthesis of this compound has been reported, which involves the creation of a functionalized cyclopentane (B165970) intermediate through intramolecular cyclization oregonstate.edu.

Biomimetic Cyclization as a Synthetic Tool

Biomimetic synthesis aims to replicate or be inspired by the natural biosynthetic pathways of molecules. For sesquiterpenes like this compound, biosynthesis often involves the acid-catalyzed cyclization of farnesyl pyrophosphate (FPP) or related acyclic precursors frontiersin.org. Synthetic strategies that employ similar acid-catalyzed cyclizations of polyene substrates can effectively construct the complex carbocyclic framework of this compound, providing a powerful tool for its synthesis acs.orgacs.orgacs.org. These approaches often involve the generation of carbocations that undergo a cascade of rearrangements and cyclizations to form the final tetracyclic structure.

Comparative Analysis of Synthetic Methodologies (Yields, Stereocontrol)

Significant advancements have been made in achieving stereoselective syntheses of this compound and its related sesquiterpenoids. Piers and colleagues developed efficient synthetic sequences, often involving four steps, to transform bicyclic diones into olefinic ketones and subsequently into olefinic alcohols cdnsciencepub.comcdnsciencepub.com. The eliminative cyclization of the corresponding tosylates of these alcohols yielded products such as (-)-copacamphene in high yields cdnsciencepub.comcdnsciencepub.com. Analogous strategies were applied to the synthesis of (+)-sativene and this compound cdnsciencepub.comcdnsciencepub.com. For this compound, this process typically involved the conversion of an olefinic alcohol to an aldehyde, followed by transformation into a p-tosylhydrazone. Pyrolysis of the lithium salt of this hydrazone generated a pyrazoline, which upon photolysis, afforded this compound with high yield cdnsciencepub.comcdnsciencepub.com. In contrast, Baldwin and Tomesch achieved a stereospecific synthesis of dl-cyclosativene through their cationic olefinic and acetylenic cyclization routes, offering alternative pathways to the tetracyclic structure researchgate.netduke.eduacs.org.

Table 1: Key Synthetic Approaches to this compound

| Synthetic Strategy | Key Transformation/Intermediate | Key Reagent/Condition | Stereocontrol/Outcome | Citation(s) |

| Cationic Olefinic Cyclization | Homoallylic carbonium ion capture by olefin | Trifluoroethanol (solvent) | dl-cyclosativene | nih.govresearchgate.netduke.eduacs.org |

| Acetylenic Cyclization | Homoallylic carbonium ion capture by alkyne | - | dl-cyclosativene | researchgate.netduke.eduacs.org |

| Intramolecular Cyclization | Benzenesulfenyl chloride addition to norbornene derivative | Benzenesulfenyl chloride | Functionalized cyclopentane | oregonstate.edu |

| Intramolecular Cyclization | Homoallylic carbocation cyclization | - | Functionalized cyclopentane | oregonstate.edu |

| Eliminative Cyclization (Piers et al.) | Cyclization of olefinic tosylate | Tosylate formation, then cyclization | High yield, stereoselective | cdnsciencepub.comcdnsciencepub.com |

| Pyrazoline Photolysis (Piers et al.) | Photolysis of pyrazoline derived from p-tosylhydrazone of aldehyde | Photolysis | High yield, stereoselective | cdnsciencepub.comcdnsciencepub.com |

Semisynthesis and Interconversion from Related Sesquiterpenoids

This compound can also be accessed through modifications of related sesquiterpenes, particularly (+)-sativene, highlighting the chemical interrelationships within this class of natural products.

Acid-Promoted Rearrangement from (+)-Sativene

A significant pathway for obtaining this compound involves its indirect synthesis through the acid-promoted rearrangement of (+)-sativene tandfonline.com. This acid-catalyzed transformation is a known method for interconverting sesquiterpenes, where carbocationic intermediates undergo rearrangements to yield different skeletal structures acs.orgresearchgate.net.

Interconversion Pathways with Other Sesquiterpenes

The chemical landscape of sesquiterpenes is characterized by facile interconversions under acidic conditions. For instance, copacamphene is known to rearrange under acid catalysis to form a mixture of sesquiterpenes, including sativene (B1246779), isosativene, and cyclosativene cdnsciencepub.comacs.org. Computational studies further support the idea that common bicyclic carbocation intermediates can lead to the formation of multiple sesquiterpene products, such as sativene and cyclosativene, through various rearrangement pathways researchgate.net. These findings underscore the dynamic nature of carbocation chemistry in terpene biosynthesis and chemical synthesis.

Table 2: Interconversion Pathways Involving this compound

| Starting Material | Transformation Type | Product(s) | Conditions/Notes | Citation(s) |

| (+)-Sativene | Acid-Promoted Rearrangement | This compound | Acid catalysis | tandfonline.com |

| Copacamphene | Acid-Catalyzed Rearrangement | Sativene, Isosativene, this compound | Acid catalysis | cdnsciencepub.comacs.org |

| Bicyclic Carbocation | Carbocationic Rearrangement | Sativene, this compound, α-Ylangene, β-Ylangene | Common intermediate, computational studies suggest | researchgate.net |

Compound Name List

this compound

(-)-Copacamphene

(-)-Cyclocopacamphene

(+)-Sativene

Isosativene

Copacamphene

α-Ylangene

β-Ylangene

(+)-Epi-β-santalene

(+)-Epi-β-santalol

Chemical Reactivity and Derivatization

The inherent structure of this compound, featuring multiple rings and stereocenters, dictates its reactivity and the types of chemical transformations it can undergo. These reactions are crucial for understanding its behavior and for its application in synthetic strategies.

This compound can be subjected to oxidation reactions, which typically introduce oxygen-containing functional groups into the molecule benchchem.com. Common oxidizing agents employed for such transformations include potassium permanganate (B83412) and chromium trioxide benchchem.comsmolecule.com. These reactions can lead to the formation of various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids, depending on the specific conditions and reagents used benchchem.com. Notably, oxidative cleavage of related sesquiterpene skeletons, such as that of (+)-Sativene, can yield seco-sativene derivatives evitachem.comresearchgate.net. While direct oxidation of this compound to seco-sativene is not explicitly detailed in the provided snippets, the structural relationship implies potential pathways for such transformations, and this compound itself has been oxidized using ruthenium tetraoxide researchgate.net.

Reduction reactions involving this compound typically aim to remove oxygen-containing functional groups or to add hydrogen atoms to the molecule benchchem.com. Common reducing agents used in organic synthesis, such as lithium aluminum hydride and sodium borohydride (B1222165), are applicable for these transformations benchchem.comsmolecule.com. These reactions can convert functional groups to alkanes or alkenes benchchem.comsmolecule.com. For instance, selective reduction of carbonyl groups within synthetic precursors to this compound has been achieved using sodium borohydride cdnsciencepub.com.

Substitution reactions offer a means to replace one functional group within the this compound structure with another benchchem.comsmolecule.com. This can be achieved using reagents such as halogens or nucleophiles under appropriate reaction conditions benchchem.comsmolecule.com. The specific outcome of a substitution reaction is highly dependent on the nature of the substrate and the chosen reagents and conditions.

This compound is known to participate in rearrangements, particularly those induced by thermal or acid-catalyzed conditions evitachem.com. Acid-catalyzed conditions are well-documented to promote interconversions between related sesquiterpenes like sativene, isosativene, and cyclosativene cdnsciencepub.comarchive.org. For example, acid-promoted rearrangements of related compounds can lead to the formation of this compound cdnsciencepub.comresearchgate.net. Computational studies have also explored the complex carbocation rearrangements involved in the biosynthesis of sesquiterpenes, including cyclosativene, highlighting the propensity for structural reorganization under acidic or enzymatic conditions researchgate.netdntb.gov.ua. It has also been proposed that dendrowardol C, a tetracyclic sesquiterpenoid, may be formed through the rearrangement of a cyclosativene precursor rsc.org.

The synthesis of complex molecules often relies on controlled cyclization reactions. This compound and its related structures have been targets of sophisticated synthetic strategies that employ various cyclization methodologies cdnsciencepub.comresearchgate.netcdnsciencepub.comoregonstate.edu. These approaches often involve the cyclization of olefinic alcohols or tosylates to construct the characteristic polycyclic framework of cyclosativene cdnsciencepub.comcdnsciencepub.com. For instance, stereoselective total syntheses have utilized efficient multi-step sequences that culminate in cyclization events to yield this compound cdnsciencepub.comcdnsciencepub.com. Alkene cyclizations and carbocation-driven cyclizations are key strategies employed in building the complex carbon skeleton of cyclosativene and related sesquiterpenoids oregonstate.edu.

Utilization as a Synthetic Synthon for Complex Molecules

This compound serves as a valuable starting material and intermediate in organic synthesis, particularly for the construction of more complex molecular structures benchchem.comsmolecule.com. Its unique tetracyclic framework and inherent stereochemistry make it an attractive building block for natural product synthesis and other complex organic targets benchchem.comsmolecule.com. The chemical transformations discussed above, such as oxidation, reduction, and rearrangements, can be strategically employed to modify this compound, enabling its incorporation into larger, more elaborate molecules.

Table 1: General Chemical Reactivity of this compound

| Reaction Type | Common Reagents | Major Products Formed |

| Oxidation | Potassium permanganate, Chromium trioxide, RuO₄ | Alcohols, Ketones, Carboxylic acids, Oxygenated derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alkanes, Alkenes |

| Substitution | Halogens, Nucleophiles | Varies based on specific reagents and conditions |

| Acid-Catalyzed Rearrangement | Protic acids (e.g., TsOH), Lewis acids | Isomers of cyclosativene, rearranged sesquiterpenes |

List of Compounds Mentioned:

this compound

(+)-Sativene

(-)-Copacamphene

(-)-Cyclocopacamphene

(-)-Isosativene

Seco-sativene

4,5-seco-Guaia-1(10),11-diene-4,5-dioxo

Dendrowardol C

Toxicodenanes A, B, C

Microphyllandiolide

Volvalerenol

Guianolide A

(+)-δ-Cadinene

(+)-α-Ylangene

(-)-β-Ylangene

α-Copaene

β-Cubebene

(+)-Copacamphene

(-)-Valeriananoid A

(+)-Cyclomyltaylan-5α-ol

(+)-Helminthosporal

Advanced Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Characterization

The molecular structure of (+)-Cyclosativene is further elucidated and confirmed through various high-resolution spectroscopic techniques that probe its atomic connectivity and chemical environment.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol nih.gov |

| ¹H NMR (Proton NMR) Spectral Data | |

| Source | Sigma-Aldrich Co. LLC. nih.gov |

| Description | The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. |

| ¹³C NMR (Carbon-13 NMR) Spectral Data | |

| Source | Sigma-Aldrich Co. LLC. nih.gov |

| Description | The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environments. |

| Mass Spectrometry (MS) Data | |

| Source | NIST Mass Spectrometry Data Center nih.gov |

| Major Fragment Ions (m/z) | 161, 105, 119 nih.gov |

| Description | Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern upon ionization, which aids in structural elucidation. The molecular ion peak [M]⁺ is observed at m/z 204. nih.gov |

| Infrared (IR) Spectroscopy Data | |

| Description | The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkane structure. Specific data for this compound is not readily available in the searched literature, but a related compound, cyclooctene, shows strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Chromatographic Separation and Isolation Techniques

Advanced chromatographic techniques are indispensable for navigating the complexity of essential oils and other plant extracts, which can contain hundreds of volatile and non-volatile components. The isolation of a specific, often low-abundance, compound like this compound requires a multi-step approach that leverages differences in the physicochemical properties of the constituent molecules.

Preparative Gas Chromatography (Prep GC) is a powerful technique for the isolation of pure volatile compounds from complex mixtures like essential oils. mdpi.comresearchgate.net Unlike analytical GC, which focuses on identification and quantification, Prep GC is designed to physically separate and collect relatively large quantities of specific components from the gas stream. mdpi.com This method is particularly well-suited for obtaining high-purity samples of sesquiterpenes, including this compound, for subsequent structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) or for bioactivity studies. researchgate.net

The process involves repeated injections of the essential oil or a pre-fractionated extract onto a large-diameter column. researchgate.net As the vaporized sample is carried through the column by an inert gas, compounds separate based on their boiling points and interactions with the stationary phase. A splitting system at the column outlet diverts a small portion of the effluent to a detector (like a Flame Ionization Detector - FID) for monitoring, while the majority is directed to a collection system. researchgate.net Cryogenic traps are often used to efficiently condense and collect the targeted fractions as they elute. researchgate.net This automated, repetitive process allows for the accumulation of milligram quantities of the desired pure compound. researchgate.net

Column Chromatography (CC) serves as a fundamental and highly effective preliminary separation technique for the fractionation of crude plant extracts or essential oils. nih.gov It is often the first step in a purification workflow, used to separate the complex mixture into simpler fractions based on the differential adsorption of compounds to a solid stationary phase. researchgate.netnih.gov This process significantly simplifies the subsequent purification of target compounds like this compound by Prep GC or HPLC.

Silica (B1680970) gel is the most extensively used stationary phase for the separation of non-polar to medium-polar compounds such as sesquiterpene hydrocarbons. nih.govnih.gov The crude extract is loaded onto the top of a column packed with silica gel, and a solvent or a series of solvents (the mobile phase) is passed through it. A typical elution strategy involves starting with a non-polar solvent, such as n-hexane, and gradually increasing the polarity by adding solvents like ethyl acetate (B1210297) or methanol. proquest.comnih.gov Non-polar compounds like this compound have weaker interactions with the polar silica gel and thus elute earlier with the non-polar mobile phase, while more polar compounds are retained longer. The collected fractions, now enriched with compounds of similar polarity, can be analyzed (e.g., by TLC or GC-MS) to identify those containing the target compound for further purification. mdpi.com

Achieving high purity and yield in the isolation of this compound requires careful optimization of chromatographic parameters for both column chromatography and gas chromatography. The primary goal is to maximize the resolution between the target compound and its nearest-eluting impurities while ensuring efficient recovery. researchgate.netnih.gov

For Column Chromatography , key parameters include:

Stationary Phase: The choice of adsorbent (e.g., silica gel, alumina) and its particle size is critical. Smaller particles can increase surface area and improve resolution but may lead to higher back pressure. nih.gov The activity of the silica gel can also be modified to enhance separation. nih.gov

Mobile Phase: The selection of the solvent system and the gradient profile (the rate of change in solvent polarity) is arguably the most powerful tool for optimizing selectivity. mdpi.com A shallow gradient often provides better resolution between compounds with similar polarities.

Column Dimensions: A longer and narrower column generally provides better separation, though it increases the run time. nih.gov

Flow Rate: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can improve resolution. nih.gov

For Gas Chromatography (GC and Prep GC) , optimization involves:

Column Selection: The choice of stationary phase (e.g., 5% phenyl methyl siloxane), column length, internal diameter, and film thickness directly impacts efficiency and resolution. researchgate.netmdpi.com Narrower bore columns can provide faster analysis times without sacrificing efficiency. mdpi.com

Inlet Temperature: This must be high enough to ensure rapid vaporization of the sample but low enough to prevent thermal degradation of labile sesquiterpenes. nih.gov

Oven Temperature Program: The initial temperature, ramp rate, and final temperature determine the retention times and separation of compounds. A slower ramp rate can increase resolution for complex mixtures. mdpi.com

Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium, hydrogen) is essential for achieving maximum column efficiency. mdpi.com

The interplay of these parameters is summarized in the interactive table below, illustrating the general effects of parameter adjustments on chromatographic outcomes.

| Technique | Parameter | Change | Effect on Purity/Resolution | Effect on Yield/Throughput | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Particle Size | Decrease | Increases | Decreases (higher back pressure) | nih.gov |

| Column Chromatography | Mobile Phase Gradient | Make shallower | Increases | Decreases (longer run time) | mdpi.com |

| Column Chromatography | Flow Rate | Decrease | Increases | Decreases | nih.gov |

| Gas Chromatography | Column Length | Increase | Increases | Decreases (longer analysis time) | mdpi.com |

| Gas Chromatography | Column I.D. | Decrease | Increases | Increases (faster analysis possible) | mdpi.com |

| Gas Chromatography | Temperature Ramp Rate | Decrease | Increases | Decreases (longer run time) | mdpi.com |

| Gas Chromatography | Inlet Temperature | Optimize | Prevents degradation (improves purity) | Prevents compound loss (improves yield) | nih.gov |

Bioassay-Guided Fractionation for Active Compound Identification

Bioassay-guided fractionation is a systematic process used to identify biologically active compounds from complex mixtures, such as plant extracts. nih.govmdpi.com This strategy links chemical separation with pharmacological testing, ensuring that the purification process is focused on isolating the constituents responsible for a specific biological effect, such as antimicrobial, anti-inflammatory, or cytotoxic activity. mdpi.comnih.govnih.gov The process begins with testing a crude extract in a relevant bioassay. If the extract shows activity, it is subjected to chromatographic separation (e.g., column chromatography) to produce a series of fractions. Each fraction is then tested in the same bioassay. The most active fraction is selected for further separation, and this iterative cycle of separation and testing continues until a pure, active compound is isolated. mdpi.com

While there are no specific published bioassay-guided fractionation studies that culminate in the isolation of this compound, this methodology is standard for identifying active sesquiterpenes from natural sources. For example, cytotoxicity-guided fractionation of extracts from plants in the Asteraceae family has led to the isolation of various active sesquiterpene lactones. nih.govresearchgate.net Similarly, essential oils from the Abies genus, a known source of this compound, have demonstrated antimicrobial and antioxidant activities, suggesting that bioassay-guided fractionation could be used to pinpoint the specific compounds responsible. mdpi.com

The general workflow for such an investigation targeting, for example, the antimicrobial components of an essential oil containing this compound would follow the steps outlined in the table below.

| Step | Action | Technique/Method | Outcome | Reference |

|---|---|---|---|---|

| 1 | Screening of Crude Extract | Broth microdilution or agar (B569324) diffusion assay against selected microbes. | Crude essential oil shows significant antimicrobial activity. | nih.gov |

| 2 | Initial Fractionation | Silica gel column chromatography with a hexane-ethyl acetate gradient. | Generation of 5-10 primary fractions (F1-F10) of decreasing polarity. | |

| 3 | Bioassay of Fractions | Test fractions F1-F10 in the same antimicrobial assay. | Fraction F2, a non-polar fraction containing sesquiterpene hydrocarbons, shows the highest activity. | researchgate.net |

| 4 | Sub-fractionation | Fraction F2 is further separated using preparative TLC or HPLC on a C18 column. | Generation of sub-fractions (F2a, F2b, F2c...). | |

| 5 | Bioassay of Sub-fractions | Test sub-fractions in the antimicrobial assay. | Sub-fraction F2b shows potent activity. GC-MS analysis reveals it is >95% pure this compound. | mdpi.com |

| 6 | Structure Confirmation | Isolation of pure compound from F2b by Prep GC and analysis by 1D/2D NMR. | The structure is confirmed as this compound, identifying it as a key active component. | nih.gov |

Biological Activities and Mechanistic Research Excluding Human/clinical Studies

Antioxidant Mechanisms and Oxidative Stress Mitigation

Current research indicates that (+)-Cyclosativene possesses antioxidant properties, primarily demonstrated through its effects on cellular models of oxidative stress.

The direct free radical scavenging mechanism of this compound, which would involve processes like hydrogen atom transfer or single electron transfer, has not yet been detailed in available scientific literature. Standard assays to determine direct scavenging activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this specific compound. Sesquiterpenes, as a class of compounds, are known to exhibit antioxidant effects, but the specific mechanism for this compound remains to be elucidated. mdpi.comnih.govresearchgate.net

Studies have shown that this compound can protect cells from damage induced by oxidative stress. In cultured rat primary cerebral cortical neurons, pretreatment with this compound has been observed to suppress cytotoxicity and genotoxicity caused by hydrogen peroxide (H₂O₂), a potent oxidizing agent. This protective effect suggests that the compound can mitigate the harmful consequences of oxidative insults on neuronal cells.

The antioxidant potential of this compound has been evaluated by measuring its impact on Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) in cellular models. In studies involving cultured rat primary cerebral cortical neurons and N2a neuroblastoma cells, treatment with this compound at higher doses led to a decrease in TAC levels and an increase in TOS levels. Conversely, in rat primary cerebral cortex cells, pretreatment with this compound was found to increase TAC levels without altering TOS levels, suggesting a capability to suppress intracellular H₂O₂ formation. These seemingly contradictory findings highlight the need for further research to understand the dose-dependent effects and the specific cellular contexts in which this compound exerts its antioxidant or pro-oxidant effects.

Table 1: Effect of this compound on TAC and TOS in Cellular Models

| Cell Line | Treatment | Effect on TAC | Effect on TOS |

| Rat Primary Cerebral Cortical Neurons | High Doses of this compound | Decrease | Increase |

| N2a Neuroblastoma Cells | High Doses of this compound | Decrease | Increase |

| Rat Primary Cerebral Cortex Cells | Pretreatment with this compound | Increase | No Alteration |

The neuroprotective properties of this compound have been investigated in various in vitro models. In cultured rat primary cerebral cortical neurons, this compound has demonstrated a protective effect against H₂O₂-induced cell death. Furthermore, studies on both healthy rat neurons and N2a neuroblastoma cells have explored its effects on cell viability. The application of this compound was found to significantly reduce cell viability in both cell types in a dose-dependent manner, indicating potential cytotoxic effects at higher concentrations. These findings suggest that the neuroprotective potential of this compound may be concentration-dependent and highlight the compound's complex biological activity profile.

Table 2: Neuroprotective and Cytotoxic Effects of this compound in Neuronal Cell Cultures

| Cell Line | Experimental Model | Observed Effect |

| Rat Primary Cerebral Cortex Cells | H₂O₂-induced injury | Protection against cell death |

| Healthy Rat Neurons | Cell Viability Assay | Reduced cell viability at higher concentrations |

| N2a Neuroblastoma Cells | Cell Viability Assay | Reduced cell viability at higher concentrations |

Currently, there is no specific scientific evidence from available research detailing the modulation of the PI3K/Akt pathway, α2-adrenergic signaling, Trk receptors, or NMDA receptors by this compound. While these pathways are crucial for neuroprotection and are often targeted by natural compounds, direct studies linking them to the action of this compound are yet to be published. nih.govnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netnih.govnih.govnih.govwikipedia.orgfrontiersin.orgmdpi.comresearchgate.netyoutube.commdpi.com

Antimicrobial Properties and Associated Mechanisms

There is currently a lack of specific scientific studies on the antimicrobial and antifungal activities of this compound. While sesquiterpenes as a class are known to possess antimicrobial properties, no research dedicated to the specific action of this compound against bacteria or fungi, or the elucidation of its antimicrobial mechanism, has been found in the reviewed literature. nih.govfrontiersin.orgmdpi.comnih.govnih.govnih.govnih.govmdpi.comnih.govdoi.orgresearchgate.netplos.org

Disruption of Microbial Cell Membrane Integrity

Current scientific literature available through targeted searches does not provide specific evidence detailing the disruption of microbial cell membrane integrity as a direct antimicrobial mechanism of this compound. While the disruption of the cell membrane is a known mechanism for various antimicrobial compounds, including other peptides and natural products, specific studies demonstrating this action for this compound have not been identified. nih.govnih.govresearchgate.net

Efficacy Against Plant Pathogenic Bacterial and Fungal Strains

There is a lack of specific research demonstrating the efficacy of isolated this compound against plant pathogenic bacterial and fungal strains. Although various natural compounds, including those from endophytic fungi, have been identified as potent agents against plant pathogens like Colletotrichum and Rhizoctonia solani, direct studies testing the bioactivity of this compound against these or other specific plant pathogens are not available in the reviewed literature. researchgate.netnih.govnih.govunideb.hu

Anti-inflammatory Activities and Molecular Targets

Investigations specifically detailing the anti-inflammatory activities and associated molecular targets of this compound are not present in the current body of scientific literature. The mechanisms of many natural compounds involve the modulation of key inflammatory pathways, such as the inhibition of nitric oxide (NO) production or the downregulation of enzymes like cyclooxygenase (COX) and transcription factors like NF-κB. nih.govpensoft.netresearchgate.netnih.govsemanticscholar.org However, studies applying these assays to this compound have not been identified.

Antiproliferative and Anticancer Activity in Non-Human Cell Lines

Research has explored the in vitro antiproliferative properties of this compound (also referred to as CSV in some studies) in non-human cell lines, particularly the N2a neuroblastoma cell line. One study demonstrated that treatment with this compound for 24 hours resulted in a significant, dose-dependent reduction in cell viability in these cancer cells.

The antiproliferative effect was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. The study reported that while lower concentrations had a lesser impact, concentrations of 100 µg/ml and higher progressively decreased the relative proliferation of the N2a-NB cells. These findings suggest that this compound exerts an antiproliferative effect on neuroblastoma cells at concentrations exceeding 100 µg/ml.

Interactive Table: Effect of this compound on Neuroblastoma Cell Viability

| Concentration (µg/ml) | Treatment Duration (hours) | Cell Line | Assay | Observed Effect on Cell Viability |

| > 100 | 24 | N2a-NB | MTT | Progressive, dose-dependent decrease |

| 100 - 400 | 24 | N2a-NB | MTT | Significant reduction |

Based on the available scientific literature, there is no direct evidence to suggest that this compound induces cell cycle arrest in neuroblastoma or other non-human cell lines. While the arrest of the cell cycle at specific checkpoints (e.g., G1/S or G2/M) is a common mechanism for many anticancer compounds, studies specifically investigating this effect for this compound are absent. nih.govnih.govdiva-portal.org

The role of this compound in the induction of apoptosis, characterized by hallmarks such as nuclear condensation and DNA fragmentation, has not been established in the reviewed literature. nih.govnih.gov In fact, research investigating the genotoxic potential of this compound using the single-cell gel electrophoresis (comet assay) found that it did not cause a significant level of DNA damage in either healthy rat neurons or N2a neuroblastoma cells. This finding suggests that DNA fragmentation is not a primary mechanism of its cytotoxic action. Further studies specifically examining other apoptotic markers like nuclear condensation following treatment with this compound are needed.

Potential Modulatory Effects on Proteasome and Topoisomerase Activity

No research is available that investigates or describes the effects of this compound on the activity of proteasomes or topoisomerases.

Influence on Fatty Acid Synthesis and p53 Accumulation

There are no scientific reports detailing the influence of this compound on the pathways of fatty acid synthesis or on the accumulation or function of the p53 protein.

Elucidation of Molecular Targets and Ligand-Receptor Interactions

Investigation of Specific Molecular Targets and Binding Affinities

There is no information available identifying specific molecular targets for this compound, nor are there any published studies on its binding affinities to any biological molecules.

Interaction with Signal Transduction Pathways in Biological Systems

No research has been published that elucidates any interactions between this compound and intracellular signal transduction pathways.

Structure-Activity Relationship (SAR) Studies for Biological Effects

There are no structure-activity relationship (SAR) studies available for this compound that would provide insight into how its chemical structure relates to any biological effects.

Future Directions and Unresolved Research Questions

Discovery of Novel Natural Sources and Biosynthetic Pathways

The known distribution of (+)-Cyclosativene is currently limited to a few plant species, such as the conifer Picea glehnii and maize (Zea mays). nih.gov A significant future endeavor involves a systematic search for new natural sources. Modern metabolomics and advanced analytical techniques can be employed to screen a wider diversity of plants, fungi, and even bacteria for the presence of this compound. Identifying new producer organisms could reveal novel ecological roles and provide alternative sources for its isolation.

A primary unresolved question is the complete elucidation of its biosynthetic pathway. While it is understood to be a sesquiterpenoid derived from farnesyl pyrophosphate, the specific enzymes and intermediate steps are not fully characterized. Computational studies have begun to explore the complex carbocation rearrangements involved in its formation from precursors like sativene (B1246779) and ylangene. thegoodscentscompany.com Future research should focus on:

Retrobiosynthesis Tools: Employing computational tools like BNICE.ch to predict and map all potential biosynthetic routes from central metabolism to this compound. researchgate.netbiorxiv.org

Genome Mining: Identifying the biosynthetic gene clusters (BGCs) in known producer organisms. This involves sequencing their genomes and searching for candidate terpene synthase genes.

Heterologous Expression: Expressing candidate genes in microbial hosts like E. coli to confirm their function and characterize the enzymatic products.

Table 1: Known Natural Sources of this compound

| Organism | Reference |

| Picea glehnii (Sakhalin spruce) | nih.gov |

| Zea mays (Maize) | nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

The total synthesis of this compound is a complex challenge that has inspired synthetic chemists. However, future efforts must pivot towards methodologies that are not only efficient but also sustainable. This aligns with the broader goals of green chemistry to reduce waste, avoid hazardous reagents, and utilize renewable resources. nih.gov Key areas for development include:

Chemo-enzymatic Synthesis: Integrating biological and chemical steps can provide highly selective and environmentally benign reaction pathways. rsc.org For example, engineered enzymes could be used to create a key chiral intermediate, which is then elaborated through chemical reactions.

Continuous Flow Chemistry: This technique allows for the safe handling of reactive intermediates and can be scaled up more efficiently than traditional batch processes, reducing solvent usage and improving heat transfer and safety. uni-giessen.de

One-Pot Reactions: Designing reaction cascades where multiple transformations occur in a single reaction vessel minimizes the need for intermediate purification steps, thereby saving time, solvents, and energy. uni-giessen.de

Bio-based Starting Materials: Exploring routes that begin from abundant, renewable feedstocks, such as terpenes like β-pinene or limonene (B3431351) derived from biomass, offers a sustainable alternative to petroleum-based starting materials. nih.govresearchgate.net

Table 2: Potential Advanced Synthetic Strategies for this compound

| Methodology | Principle | Potential Advantage for this compound Synthesis |

| Enzymatic Catalysis | Using isolated enzymes or whole-cell systems to perform specific chemical transformations (e.g., epoxidation, hydroxylation). nih.govresearchgate.net | High stereoselectivity and regioselectivity under mild conditions, reducing the need for protecting groups and harsh reagents. nih.gov |

| Continuous Flow Synthesis | Pumping reagents through a reactor where reactions occur continuously, rather than in a single batch. uni-giessen.de | Improved safety, scalability, and efficiency; suitable for reactions that are difficult to control in batch. uni-giessen.de |

| Retrosynthetic Analysis | A problem-solving technique for designing syntheses by deconstructing the target molecule into simpler precursors. youtube.com | Facilitates the planning of novel and more efficient synthetic routes by identifying key bond disconnections and strategic starting materials. youtube.com |

| Sustainable Catalysts | Employing catalysts derived from natural or biosourced materials. nih.gov | Reduces reliance on heavy metals and hazardous materials, contributing to a greener chemical process. nih.gov |

Comprehensive Mapping of Biosynthetic Enzymes and Genetic Regulation

A complete understanding of this compound biosynthesis requires the identification and characterization of all involved enzymes. The central enzyme is the this compound synthase, a type of terpene cyclase that catalyzes the intricate cyclization of the linear precursor, farnesyl pyrophosphate. Future research must focus on isolating the gene encoding this enzyme from a source organism. Beyond the cyclase, other enzymes, such as cytochrome P450 monooxygenases or dehydrogenases, may be involved in subsequent tailoring reactions in other organisms, leading to derivatives.

Unresolved questions include:

What is the primary sequence and three-dimensional structure of this compound synthase?

What is the precise catalytic mechanism, including the sequence of carbocationic intermediates and rearrangements?

How is the expression of the biosynthetic genes regulated? Understanding the transcription factors and signaling pathways that control the production of this compound could allow for its enhanced production through metabolic engineering.

Techniques for this research include protein expression and purification, X-ray crystallography for structural analysis, and stable isotope labeling to trace the metabolic flow and elucidate reaction mechanisms. nih.gov

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Preliminary studies have suggested that this compound may possess protective effects in primary cerebral cortex cells. thegoodscentscompany.com This finding opens the door to a critical area of future research: elucidating the precise molecular mechanisms behind this and any other undiscovered biological activities. It is essential to move beyond phenotypic observations to identify the specific molecular targets.

Key research objectives should include:

Target Identification: Using techniques like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) to identify the specific proteins that this compound binds to within a cell.

Pathway Analysis: Once a target is identified, determining how the interaction between this compound and its target modulates downstream signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to determine which parts of the molecule are essential for its biological activity. This work would directly inform the efforts described in section 8.5.

Table 3: Research Approaches for Elucidating Molecular Mechanisms

| Research Approach | Objective | Example Application for this compound |

| Affinity-Based Proteomics | To identify direct binding partners of a small molecule from a complex protein lysate. | Immobilizing a this compound analogue on a solid support to "pull down" its cellular protein targets for identification by mass spectrometry. |

| Transcriptomics (RNA-Seq) | To analyze the changes in gene expression in cells upon treatment with the compound. | Treating neuronal cells with this compound to see which genes related to stress response, apoptosis, or cell survival are up- or down-regulated. |

| Molecular Docking | To computationally model the interaction between the compound and a putative protein target. | Simulating the binding of this compound to the active site of an enzyme implicated in neuroinflammation to predict binding affinity and orientation. |

Rational Design and Synthesis of Bioactive Analogues for Targeted Research

The unique and rigid tricyclic scaffold of this compound makes it an attractive starting point for the development of novel bioactive compounds. researchgate.net Rational design and combinatorial biosynthesis can be used to create libraries of new analogues for screening. researchgate.netmdpi.com This involves making targeted modifications to the core structure to enhance potency, improve selectivity, or introduce new functionalities.

Future strategies include:

Quantitative Structure-Activity Relationship (QSAR): Developing computational models that correlate structural features of this compound and its analogues with their biological activity. thegoodscentscompany.com This can guide the design of more potent compounds. mdpi.com

Combinatorial Biosynthesis: Using a suite of tailoring enzymes, either in vitro or in engineered microorganisms, to modify the this compound scaffold at different positions. researchgate.net For example, different prenyltransferases or oxidoreductases could be used to generate a variety of derivatives. researchgate.net

Peptide-Based Chimeras: For targeted delivery or novel mechanisms of action, exploring the synthesis of chimeric molecules where this compound is linked to small peptides or other functional moieties. researchgate.net

Application of Advanced Analytical Techniques for Trace Level Detection and Metabolomics Studies

Progress in understanding the biosynthesis, ecological role, and biological activity of this compound is contingent on the ability to detect and quantify it accurately, often at very low concentrations. Future research will require the application and development of highly sensitive analytical methods.

Key areas of focus should be:

Method Development: Creating robust methods using techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) specifically optimized for this compound. nih.gov This includes the use of solid-phase extraction (SPE) for sample cleanup and concentration. nih.gov

Trace Level Detection: Developing protocols capable of detecting this compound at trace levels in complex matrices like plant tissues, soil, or water. This could involve advanced techniques such as pulsed galvanostatic chronopotentiometry for specific sensing applications. rsc.org

Metabolomics: Applying untargeted and targeted metabolomics to map the distribution of this compound and related metabolites within an organism and to understand how its production changes in response to different environmental stimuli.

Expanding Understanding of Ecological Roles and Environmental Interactions

Perhaps the most significant unresolved area is the ecological function of this compound. Natural products are rarely metabolically inert; they typically serve a specific purpose for the producing organism. nih.gov Future research should investigate the potential roles of this compound as:

A Chemical Defense Agent: Testing its activity as an anti-feedant against herbivores or as an antimicrobial agent against pathogenic fungi or bacteria.

An Allelopathic Compound: Investigating whether it is exuded by plants to inhibit the growth of competing plant species in its vicinity. mdpi.com

A Signaling Molecule: Exploring its potential role in intra-species communication or in mediating symbiotic relationships with microbes.

These investigations are crucial for understanding why this complex molecule evolved and how it contributes to the fitness of the organisms that produce it. This ecological knowledge provides context for its biosynthesis and potential bioactivity. nih.govmdpi.com

Q & A

Q. How can the molecular structure of (+)-cyclosativene be determined experimentally?

The molecular structure (C₁₅H₂₄) is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and X-ray crystallography for absolute configuration determination. Gas chromatography-mass spectrometry (GC-MS) can validate purity and molecular weight (204.3511 g/mol) .

Q. What are the standard methods for isolating this compound from natural sources?

Isolation often involves steam distillation or solvent extraction from conifer resins, followed by fractional distillation. Purity is assessed via GC-MS, with structural confirmation using comparative spectral databases (e.g., NIST) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection or GC with flame ionization detection (FID) are preferred. Calibration curves using authentic standards ensure accuracy, and reproducibility should be validated across multiple runs .

Q. How can researchers ensure the reproducibility of this compound synthesis protocols?

Detailed experimental protocols (e.g., reaction conditions, purification steps) must be documented, adhering to guidelines for reporting synthetic methods. Cross-validation through independent replication studies is critical .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

Cell-based assays (e.g., cytotoxicity, anti-inflammatory) using established cell lines (e.g., RAW 264.7 macrophages) are common. Dose-response curves and controls (e.g., DMSO vehicle) ensure specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s stereoselective synthesis pathways be resolved?

Multi-technique validation (e.g., chiral HPLC, optical rotation comparisons) and computational modeling (DFT calculations for transition states) can clarify discrepancies. Systematic replication under controlled conditions is essential .

Q. What experimental designs are optimal for studying this compound’s thermodynamic stability under varying conditions?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Solvent- and pH-dependent degradation studies, paired with Arrhenius modeling, predict shelf-life and storage requirements .

Q. How can isotopic labeling strategies elucidate this compound’s biosynthetic pathways in conifers?

Feeding studies with ¹³C-labeled precursors (e.g., mevalonate) followed by NMR or LC-MS tracking reveal metabolic flux. Transcriptomic analysis of biosynthetic enzymes (e.g., terpene synthases) further validates pathways .

Q. What computational approaches improve the interpretation of this compound’s spectroscopic data?

Density functional theory (DFT) simulations predict NMR chemical shifts and vibrational spectra (IR/Raman), which are compared to empirical data. Machine learning models can automate spectral matching .

Q. How should researchers design studies to investigate this compound’s ecological roles in plant-insect interactions?

Field experiments with controlled release of this compound and behavioral assays (e.g., olfactometry) quantify insect responses. Metabolomic profiling of plant tissues under herbivory stress identifies context-dependent emission patterns .

Methodological Guidelines

- Data Reporting : Follow standards for chemical data (e.g., IUPAC guidelines) and include raw spectral data in supplementary materials .

- Ethical Considerations : Ensure biological studies comply with institutional biosafety protocols, particularly for in vivo testing .

- Literature Gaps : Prioritize questions addressing understudied areas (e.g., enantiomer-specific bioactivity, environmental degradation kinetics) using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.